8-{[1-(2-methoxypyridine-3-carbonyl)pyrrolidin-3-yl]oxy}quinoline
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Overview
Description
8-{[1-(2-methoxypyridine-3-carbonyl)pyrrolidin-3-yl]oxy}quinoline is a complex organic compound that features a quinoline core structure substituted with a pyrrolidine moiety linked through an ether bond
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-{[1-(2-methoxypyridine-3-carbonyl)pyrrolidin-3-yl]oxy}quinoline typically involves multi-step organic reactions. One common approach is the Suzuki–Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound . This method is favored due to its mild reaction conditions and high functional group tolerance.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the Suzuki–Miyaura coupling reaction on a larger scale. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. Additionally, the purification process would involve techniques such as recrystallization and chromatography to ensure high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
8-{[1-(2-methoxypyridine-3-carbonyl)pyrrolidin-3-yl]oxy}quinoline can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using hydrogenation or metal hydrides such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the pyridine and quinoline rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with a palladium catalyst or lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction could produce the corresponding amines.
Scientific Research Applications
8-{[1-(2-methoxypyridine-3-carbonyl)pyrrolidin-3-yl]oxy}quinoline has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Potential use as a probe in biochemical assays due to its fluorescent properties.
Medicine: Investigated for its potential as a therapeutic agent in treating various diseases.
Industry: Utilized in the development of new materials with specific electronic properties.
Mechanism of Action
The mechanism of action of 8-{[1-(2-methoxypyridine-3-carbonyl)pyrrolidin-3-yl]oxy}quinoline involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways depend on the biological context and the specific target molecules involved.
Comparison with Similar Compounds
Similar Compounds
Quinoline derivatives: Compounds with similar quinoline core structures.
Pyrrolidine derivatives: Compounds featuring the pyrrolidine ring.
Methoxypyridine derivatives: Compounds with the methoxypyridine moiety.
Uniqueness
8-{[1-(2-methoxypyridine-3-carbonyl)pyrrolidin-3-yl]oxy}quinoline is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various applications in research and industry.
Biological Activity
8-{[1-(2-methoxypyridine-3-carbonyl)pyrrolidin-3-yl]oxy}quinoline, a complex organic compound, has garnered attention due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The compound has the molecular formula C20H19N3O3 and a molecular weight of 365.38 g/mol. It features a quinoline core linked to a pyrrolidine ring and a methoxypyridine moiety, which is crucial for its biological interactions.
Property | Value |
---|---|
Molecular Formula | C20H19N3O3 |
Molecular Weight | 365.38 g/mol |
CAS Number | 1903446-68-3 |
The biological activity of this compound is primarily attributed to its ability to interact with various cellular targets through mechanisms such as:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, particularly those related to pyrimidine metabolism.
- Receptor Interaction : It could engage with receptors, modulating signaling pathways that influence cellular responses.
The methoxypyridine moiety enhances binding affinity through additional interactions, which may lead to increased efficacy against various biological targets.
Biological Activity Overview
Research has indicated that derivatives of quinoline compounds exhibit a wide range of biological activities, including:
- Antimicrobial Activity : Certain quinoline derivatives have shown significant activity against mycobacterial species, including Mycobacterium tuberculosis. For instance, compounds similar in structure demonstrated higher efficacy than standard treatments like isoniazid and pyrazinamide .
- Photosynthetic Electron Transport (PET) Inhibition : The compound's ability to inhibit PET in chloroplasts has been documented, with varying IC50 values indicating its potential as a herbicide or plant growth regulator .
- Anticancer Potential : Some studies suggest that quinoline derivatives can induce apoptosis in cancer cells, making them candidates for further development in cancer therapy.
Structure-Activity Relationships (SAR)
The SAR analysis indicates that modifications in the chemical structure significantly affect the biological activity of quinoline derivatives.
- Substituents on the Quinoline Ring : The presence of electron-donating or withdrawing groups can enhance or diminish the activity.
- Pyrrolidine Modifications : Variations in the pyrrolidine ring also impact solubility and interaction with biological targets.
Case Study 1: Antimycobacterial Activity
In a study investigating various quinoline derivatives, compounds structurally related to this compound exhibited promising antimycobacterial activity. Notably, certain analogs showed IC50 values lower than standard drugs used for treating tuberculosis .
Case Study 2: PET Inhibition
Research on the inhibition of PET revealed that some quinoline derivatives had IC50 values ranging from 7.5 µmol/L to 16.3 µmol/L, indicating moderate efficacy compared to established inhibitors . This suggests potential applications in agricultural chemistry.
Properties
IUPAC Name |
(2-methoxypyridin-3-yl)-(3-quinolin-8-yloxypyrrolidin-1-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N3O3/c1-25-19-16(7-4-11-22-19)20(24)23-12-9-15(13-23)26-17-8-2-5-14-6-3-10-21-18(14)17/h2-8,10-11,15H,9,12-13H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YPKPVVWPVTUKNE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC=N1)C(=O)N2CCC(C2)OC3=CC=CC4=C3N=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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